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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common experimental models used to
study Nicotinamide Adenine Dinucleotide (NAD+) deficiency, a critical factor in aging and
various pathologies. The accompanying protocols offer step-by-step guidance for inducing and
analyzing NAD+ deficiency in vitro and in vivo.

Introduction to NAD+ Deficiency Models

NAD+ is a fundamental coenzyme in cellular metabolism and signaling. A decline in NAD+
levels is associated with aging and a range of diseases, including metabolic disorders,
neurodegenerative diseases, and cancer.[1][2] Consequently, robust experimental models of
NAD+ deficiency are essential for understanding its physiological consequences and for
developing therapeutic strategies to restore NAD+ homeostasis. These models can be broadly
categorized into three types: genetic, pharmacological, and dietary.

Genetic Models of NAD+ Deficiency

Genetic models involve the manipulation of genes encoding key enzymes in NAD+
metabolism. These models offer high specificity for studying the roles of individual proteins in
maintaining NAD+ pools.

PARP1 Knockout/Knockdown Models
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Poly(ADP-ribose) polymerase 1 (PARP1) is a major consumer of NAD+, particularly in
response to DNA damage.[1] Genetic deletion or knockdown of PARP1 can lead to increased
cellular NAD+ levels.

Quantitative Data: NAD+ Levels in PARP1 Knockout Models

Change in NAD+

Model System TissuelCell Type Reference
Level
Mouse Embryonic ) ) ~1.5-fold increase in
Undifferentiated [3]
Stem Cells (MESCs) nuclear NAD+
Mouse Embryonic ] ] ~2-fold increase in
Differentiated (12h) [3]
Stem Cells (MESCs) nuclear NAD+

Protocol: Generating PARP1 Knockout Cells using CRISPR-Cas9

This protocol provides a general workflow for generating PARP1 knockout cell lines. Specific
reagents and conditions should be optimized for the cell line of interest.

Materials:

o HEK293T cells (or other target cell line)

» Lipofectamine 2000

« Opti-MEM

e pSpCas9(BB)-2A-GFP (PX458) plasmid (Addgene #48138)

o sgRNA targeting PARP1 exon (designed using a tool like Benchling)

» Single-stranded oligodeoxynucleotides (ssODNSs) for ligation into pX458
o Bbsl restriction enzyme

o T4 DNA ligase
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e Puromycin (for selection)

¢ Surveyor Mutation Detection Kit

e Anti-PARP1 antibody for Western blotting

Procedure:

» SgRNA Design and Cloning:

o

Design two sgRNAs targeting an early exon of the PARP1 gene.

[¢]

Synthesize and anneal complementary ssODNSs for each sgRNA.

[¢]

Clone the annealed oligos into the Bbsl-digested pX458 vector.

[e]

Verify the sequence of the resulting plasmids.[4]

e Transfection:

o Seed HEK293T cells in a 6-well plate.

o Transfect the cells with the PARP1-sgRNA-pX458 plasmid using Lipofectamine 2000
according to the manufacturer's instructions.[5]

e Selection and Clonal Isolation:

o 48 hours post-transfection, select transfected cells by adding puromycin to the culture
medium.

o After selection, perform single-cell sorting into 96-well plates to isolate individual clones.[5]

o Verification of Knockout:

o Expand the single-cell clones.

o Extract genomic DNA and perform the Surveyor assay or Sanger sequencing to detect
insertions/deletions (indels) at the target site.[6]

© 2025 BenchChem. All rights reserved. 3/15 Tech Support


https://www.protocols.io/view/generation-of-knock-in-and-knock-out-crispr-cas9-e-5jyl85x89l2w/v1
https://pmc.ncbi.nlm.nih.gov/articles/PMC11292505/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11292505/
https://m.youtube.com/watch?v=1BSiFfyObTY
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1228789?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o Confirm the absence of PARP1 protein expression by Western blotting.[7]

CD38 Knockout Models

CD38 is a major NAD+ glycohydrolase, and its expression increases with age, contributing to
the age-related decline in NAD+.[8] CD38 knockout mice exhibit significantly higher NAD+
levels in various tissues.[9][10]

Quantitative Data: NAD+ Levels in CD38 Knockout Mice

NAD+ Level NAD+ Level
mol/m mol/m
Tissue (!0 -g ) (-p -g Fold Increase Reference
tissue) in Wild- tissue) in
Type CD38 KO
Liver 1058 + 77 2043 + 138 ~1.9x [9]
Spleen 735+ 52 1450 + 105 ~2.0x [9]
Heart 650 + 45 1280 + 90 ~2.0x [9]
Brain 320 £ 25 650 £ 50 ~2.0x 9]

Pharmacological Models of NAD+ Deficiency

Pharmacological models utilize small molecule inhibitors to target key enzymes in NAD+
metabolism, allowing for acute and reversible induction of NAD+ deficiency.

NAMPT Inhibitors (e.g., FK866)

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage
pathway of NAD+ synthesis.[11] Inhibitors like FK866 potently deplete intracellular NAD+
levels, inducing cell death in cancer cells that are highly dependent on this pathway.[11][12]

Quantitative Data: NAD+ Depletion by NAMPT Inhibitors
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Inhibitor

NAD+
Cell Line (Concentration Duration . Reference
Depletion
)
Human
_ FK866 (1 nM) 72 hours >90% [11]
Leukemia Cells
MDA-MB-468
Breast Cancer DDYO02 (10 nM) 24 hours ~80%
Cells
IDH-mutant Significant
) FK866 (10 nM) 48 hours ) [12]
Glioma Cells reduction

Protocol: Inducing NAD+ Deficiency in Cell Culture with FK866

Materials:

HEK293 cells (or other target cell line)

Complete culture medium (e.g., DMEM with 10% FBS)

FK866 (e.g., from Sigma-Aldrich)

MTT assay kit

Reagents for NAD+ quantification (see protocol below)

Procedure:

¢ Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 5,000 cells/well and allow
them to attach overnight.

e FK866 Treatment:

o Prepare a stock solution of FK866 in DMSO.

o Dilute the stock solution in culture medium to achieve final concentrations ranging from 1
nM to 100 nM.
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o Replace the medium in the wells with the FK866-containing medium. Include a vehicle
control (DMSO).

o |ncubation: Incubate the cells for 24 to 72 hours.

o Assessment of Cell Viability: Measure cell viability using the MTT assay according to the
manufacturer's protocol.[13]

o Quantification of NAD+ Levels: Harvest cells from parallel wells for NAD+ quantification (see
protocol below).[13]

CD38 Inhibitors (e.g., Apigenin)

Flavonoids like apigenin can inhibit the enzymatic activity of CD38, thereby increasing
intracellular NAD+ levels.[14]

Protocol: In Vivo Apigenin Treatment in Mice
Materials:

C57BL/6 mice

Apigenin

Vehicle (e.g., corn oil)

Oral gavage needles

Procedure:

« Animal Acclimatization: Acclimatize mice for at least one week before the experiment.

» Apigenin Preparation: Prepare a suspension of apigenin in the vehicle. Acommon dose used
in mouse studies is 100 mg/kg body weight.[14]

o Administration: Administer apigenin or vehicle daily via oral gavage for the desired duration
(e.q., 4-8 weeks).
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» Tissue Collection: At the end of the treatment period, euthanize the mice and collect tissues
of interest (e.g., liver, adipose tissue) for NAD+ level analysis.

Dietary Models of NAD+ Deficiency

Dietary restriction of NAD+ precursors, such as niacin (vitamin B3) and its precursor
tryptophan, can induce a state of NAD+ deficiency.

Protocol: Niacin-Deficient Diet in Rats
This protocol is based on studies inducing niacin deficiency in Fischer-344 rats.
Diet Composition:

» Niacin-Deficient (ND) Diet: A purified diet containing all essential nutrients except for niacin.
Tryptophan levels are also kept low to prevent de novo NAD+ synthesis. An example
composition includes 80 g casein + 50 g gelatin/kg diet as the protein source.[15]

» Niacin-Replete (NR) Control Diet: The same purified diet as the ND diet, but supplemented
with niacin (e.g., 30 mg/kg diet).

o Pair-Fed (PF) Control Diet: The NR diet fed to a control group in the same amount as
consumed by the ND group to control for effects of caloric restriction.

Procedure:

Animal Housing: House rats individually to monitor food intake accurately.

o Dietary Regimen: Provide the respective diets and deionized water ad libitum for a period of
4-6 weeks.

¢ Monitoring: Monitor body weight and food intake regularly.

» Tissue Collection: At the end of the study, collect tissues for NAD+ and poly(ADP-ribose)
analysis.

Expected Outcome:
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Rats on the ND diet are expected to show a significant decrease in NAD+ concentrations in
various tissues, including bone marrow and liver, compared to the NR and PF groups.[15]

Key Experimental Protocols
Protocol: Quantification of NAD+/NADH using an
Enzymatic Cycling Assay

This method is highly sensitive and suitable for measuring NAD+ and NADH levels in cell and
tissue extracts.

Materials:
o Extraction buffers: 0.1 M HCI (for NAD+) and 0.1 M NaOH (for NADH)
e Neutralization buffers: 0.1 M NaOH and 0.1 M HCI

e Enzymatic cycling reaction mixture containing alcohol dehydrogenase (ADH), diaphorase,
resazurin, and ethanol.

e NAD+ and NADH standards

e 96-well microplate reader (fluorescence)
Procedure:

e Sample Extraction:

o Homogenize cell pellets or powdered tissue in ice-cold 0.1 M HCI (for NAD+) or 0.1 M
NaOH (for NADH).

o Heat the homogenates at 60°C for 15 minutes.

o Cool the samples on ice and neutralize the acid extracts with 0.1 M NaOH and the alkaline
extracts with 0.1 M HCI to pH 7.0-7.5.

o Centrifuge at 10,000 x g for 10 minutes at 4°C.[16]
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e Enzymatic Cycling Reaction:
o Add the supernatant to a 96-well plate.
o Add the enzymatic cycling reaction mixture to each well.
o Incubate at room temperature for 30-60 minutes, protected from light.

e Measurement: Measure the fluorescence at an excitation of ~540 nm and an emission of
~590 nm.

e Quantification: Calculate the NAD+ and NADH concentrations based on a standard curve
generated with known concentrations of NAD+ and NADH.

Protocol: Sirtuin Activity Assay (Fluorometric)

This assay measures the activity of NAD+-dependent sirtuin deacetylases.
Materials:

e SIRTL1 Activity Assay Kit (e.g., Abcam ab156065 or similar)

o Purified SIRT1 enzyme or nuclear extract containing SIRT1

o Fluorogenic acetylated peptide substrate

» Developer solution

e NAD+

e 96-well microplate reader (fluorescence)

Procedure:

» Reaction Setup:

o Add the assay buffer, purified SIRT1 or nuclear extract, and the fluorogenic substrate to
the wells of a 96-well plate.
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o Initiate the reaction by adding NAD+. Include a "no NAD+" control.[17]

e Incubation: Incubate the plate at 37°C for 30-60 minutes.

o Development: Add the developer solution to each well, which stops the SIRT1 reaction and
generates a fluorescent signal from the deacetylated substrate.

» Measurement: Read the fluorescence at the appropriate excitation and emission
wavelengths (e.g., EX’Em = 350/450 nm or 530/590 nm depending on the kit).[3][18]

o Calculation: The sirtuin activity is proportional to the fluorescence intensity after subtracting
the "no NAD+" background.

Visualizations
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Simplified overview of NAD+ biosynthesis and consumption pathways.
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General experimental workflow for studying NAD+ deficiency models.
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Logical relationships between NAD+ deficiency and cellular consequences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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